molecular formula C26H16N6OS B293177 12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B293177
M. Wt: 460.5 g/mol
InChI Key: XPIAZDFJRXSYJS-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one involves its interaction with molecular targets in biological systems. The compound may inhibit the growth of microorganisms by interfering with essential cellular processes. Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one stands out due to its unique combination of structural elements, which may contribute to its distinct biological activities. Its potential as a versatile compound for developing new therapeutic agents highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C26H16N6OS

Molecular Weight

460.5 g/mol

IUPAC Name

12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C26H16N6OS/c33-26-24-23(28-16-32(26)29-15-17-8-7-13-27-14-17)21-20(18-9-3-1-4-10-18)22(30-31-25(21)34-24)19-11-5-2-6-12-19/h1-16H/b29-15+

InChI Key

XPIAZDFJRXSYJS-WKULSOCRSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)/N=C/C5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6

Origin of Product

United States

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